2-Amino-2-thiazoline hydrochloride

Descripción

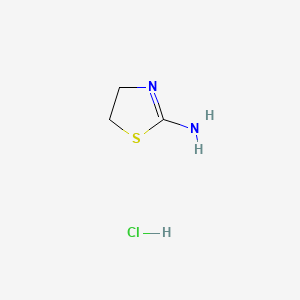

Structure

2D Structure

3D Structure of Parent

Propiedades

IUPAC Name |

4,5-dihydro-1,3-thiazol-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6N2S.ClH/c4-3-5-1-2-6-3;/h1-2H2,(H2,4,5);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CODJLHDDIDUKMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(=N1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6N2S.ClH, C3H7ClN2S | |

| Record name | 2-AMINO-2-THIAZOLINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

138.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

2-amino-2-thiazoline hydrochloride is a cream colored crystalline solid. (NTP, 1992) | |

| Record name | 2-AMINO-2-THIAZOLINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 75 °F (NTP, 1992) | |

| Record name | 2-AMINO-2-THIAZOLINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

3882-98-2 | |

| Record name | 2-AMINO-2-THIAZOLINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 2-Thiazolamine, 4,5-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3882-98-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,5-dihydrothiazol-2-amine monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.288 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINO-2-THIAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BR3X7522FX | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

392 to 396 °F (NTP, 1992) | |

| Record name | 2-AMINO-2-THIAZOLINE HYDROCHLORIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19809 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of 2-Amino-2-thiazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-thiazoline hydrochloride is a heterocyclic compound that has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. As a derivative of the versatile 2-aminothiazole scaffold, this compound serves as a crucial building block in the synthesis of various biologically active molecules. Its demonstrated potential as an anticancer agent and its ability to act as a metal-complexing agent underscore its importance in the development of novel therapeutics.[1][2] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and analytical methodologies related to this compound, along with insights into its role in modulating key cellular signaling pathways.

Core Chemical Properties

This compound is a white to light yellow crystalline solid.[3] It is soluble in water, a property that facilitates its use in various biological assays and as a reactant in aqueous reaction media.[3][4] The hydrochloride salt form enhances the compound's stability and water solubility compared to its free base, 2-amino-2-thiazoline.

Quantitative Data Summary

| Property | Value | References |

| Molecular Formula | C₃H₆N₂S·HCl | [1][5] |

| Molecular Weight | 138.62 g/mol | [1][5] |

| CAS Number | 3882-98-2 | [1][6] |

| EC Number | 223-416-6 | [1] |

| Melting Point | 200-202 °C | [1][3] |

| Appearance | White to Light yellow to Light orange powder to crystal | [3][7] |

| Water Solubility | ≥10 g/100 mL | [3][4] |

| SMILES String | Cl[H].NC1=NCCS1 | [1] |

| InChI Key | CODJLHDDIDUKMD-UHFFFAOYSA-N | [1][6] |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of 2-amino-2-thiazoline is through the cyclization reaction of 2-chloroethylamine hydrochloride with thiourea.[1] This method avoids the need for introducing hydrogen chloride gas, making the process safer and more environmentally friendly.[1]

Step 1: Preparation of 2-Chloroethylamine Hydrochloride

-

In a dry reaction flask equipped with a reflux condenser, stirrer, and thermometer, add 250 mL of chloroform and 46.5 g (0.76 mol) of ethanolamine.

-

Cool the mixture to 10 °C while stirring.

-

Slowly add 121 g (1.02 mol) of thionyl chloride dropwise over 3 hours, maintaining the temperature at 10 °C.

-

After the addition is complete, warm the mixture to reflux temperature and continue the reaction for 15 hours.

-

After the reaction, distill off the chloroform and excess thionyl chloride.

-

Slowly cool the remaining mixture to induce crystallization of 2-chloroethylamine hydrochloride.

Step 2: Cyclization to 2-Amino-2-thiazoline

-

Dissolve 85.6 g (0.74 mol) of the synthesized 2-chloroethylamine hydrochloride in 200 mL of water.

-

Add 160 g (2.10 mol) of thiourea to the solution.

-

Heat the mixture to reflux and maintain the reaction for 24 hours.

-

After 24 hours, cool the reaction mixture to 70 °C.

-

Adjust the pH of the solution to 9 using a 40% sodium hydroxide solution.

-

Extract the product with dichloromethane (2 x 200 mL, followed by 1 x 100 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Concentrate the dried solution under reduced pressure to obtain the crude product.

-

The resulting 2-aminothiazoline can then be treated with hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method can be employed for the analysis of this compound.

-

Column: A C18 column, such as a Newcrom R1, is suitable.[8]

-

Mobile Phase: A mixture of acetonitrile and water with an acidic modifier like phosphoric acid or formic acid (for MS compatibility) is typically used.[8]

-

Detection: UV detection at an appropriate wavelength or mass spectrometry (MS) can be used.

-

Sample Preparation: The sample is dissolved in the mobile phase or a compatible solvent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are used to confirm the structure of the compound.

-

Solvent: Deuterated solvents such as DMSO-d₆ or D₂O are commonly used.

-

¹H NMR: The spectrum of 2-amino-2-thiazoline would be expected to show signals for the methylene protons of the thiazoline ring and the amine protons. In the hydrochloride salt, the chemical shifts may be influenced by the protonation state.

-

¹³C NMR: The spectrum will show distinct signals for the carbon atoms of the thiazoline ring, including the C=N carbon.[7][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in the molecule.

-

Sample Preparation: The solid sample can be prepared as a KBr pellet or a Nujol mull.[3][5]

-

Expected Peaks: The spectrum will show characteristic absorption bands for N-H stretching of the amine group, C-H stretching of the methylene groups, and C=N stretching of the imine group within the thiazoline ring. The presence of the hydrochloride salt may also influence the spectrum.

Biological Context and Signaling Pathways

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous anticancer agents.[3][10] Derivatives of 2-aminothiazole have been shown to exert their anticancer effects by targeting key cellular signaling pathways that are often dysregulated in cancer.

Inhibition of Kinase Signaling Pathways

Many 2-aminothiazole derivatives function as kinase inhibitors, competing with ATP for binding to the active site of various kinases.[11] This inhibition can disrupt downstream signaling cascades that control cell proliferation, survival, and angiogenesis. Key kinase pathways targeted by 2-aminothiazole-based compounds include:

-

PI3K/Akt/mTOR Pathway: This pathway is a central regulator of cell growth and survival.[12][13][14] Overactivation of this pathway is common in many cancers. 2-aminothiazole derivatives have been developed as potent inhibitors of PI3K and/or mTOR.[12][13]

-

Src Family Kinases: These non-receptor tyrosine kinases are involved in various cellular processes, including cell adhesion, growth, and differentiation.[4][15] Dasatinib, a well-known anticancer drug containing a 2-aminothiazole core, is a potent pan-Src kinase inhibitor.[15]

-

Epidermal Growth Factor Receptor (EGFR): EGFR is a receptor tyrosine kinase that, upon activation, triggers downstream signaling pathways like the RAS-RAF-MAPK and PI3K/Akt pathways, promoting cell proliferation.[16][17] Certain 2-aminothiazole derivatives have been identified as EGFR inhibitors.[16][18]

Role of Metal Chelation

The anticancer activity of this compound has also been linked to its ability to form complexes with metal ions, particularly Zn²⁺ and Mn²⁺.[2] The chelation of these metal ions may disrupt the function of metalloenzymes that are crucial for cancer cell proliferation and survival. Further research is needed to fully elucidate the specific mechanisms by which metal complexation contributes to the anticancer effects of this compound.

Conclusion

This compound is a compound of significant interest in medicinal chemistry due to its versatile synthetic utility and its potential as a scaffold for the development of novel anticancer agents. Its favorable chemical properties, coupled with well-established synthetic and analytical methods, make it an accessible and valuable tool for researchers. The ability of the broader class of 2-aminothiazole derivatives to inhibit key oncogenic signaling pathways, such as the PI3K/Akt/mTOR and Src kinase pathways, highlights the therapeutic potential of this structural motif. Future research will likely focus on the development of new derivatives with enhanced potency and selectivity, as well as a more detailed understanding of their mechanisms of action, including the role of metal chelation.

References

- 1. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Investigations on the Anticancer Potential of Benzothiazole-Based Metallacycles [frontiersin.org]

- 3. benchchem.com [benchchem.com]

- 4. Optimization of Aminoimidazole Derivatives as Src Family Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Src Tyrosine Kinase Inhibitors: New Perspectives on Their Immune, Antiviral, and Senotherapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. rsc.org [rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. 2-Amino-2-thiazoline(1779-81-3) 13C NMR [m.chemicalbook.com]

- 10. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 2-Aminobenzothiazoles in anticancer drug design and discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. ClinPGx [clinpgx.org]

- 18. Discovery of novel JAK2 and EGFR inhibitors from a series of thiazole-based chalcone derivatives - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Synthesis of 2-Amino-2-thiazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, mechanism, and relevant biological context of 2-amino-2-thiazoline hydrochloride, a significant heterocyclic compound in medicinal chemistry. This document details the core synthetic pathway, experimental protocols, and quantitative data, and visualizes the process and potential biological interactions.

Core Synthesis Mechanism

The predominant and industrially viable synthesis of this compound is a two-step process. The synthesis begins with the chlorination of ethanolamine, followed by a cyclization reaction with thiourea.

Step 1: Chlorination of Ethanolamine

The first step involves the conversion of ethanolamine to 2-chloroethylamine hydrochloride. This is typically achieved through a reaction with thionyl chloride (SOCl₂) in an organic solvent.[1] The thionyl chloride serves as the chlorinating agent, replacing the hydroxyl group of ethanolamine with a chlorine atom. The hydrochloric acid generated in situ reacts with the amine group to form the hydrochloride salt.

Step 2: Cyclization with Thiourea

The second and key step is the cyclization of 2-chloroethylamine hydrochloride with thiourea. This reaction forms the 2-amino-2-thiazoline ring. The mechanism involves the nucleophilic sulfur atom of thiourea attacking the electrophilic carbon of 2-chloroethylamine, followed by an intramolecular cyclization to yield the final product.[1] This method is noted for its high yield and purity of the resulting product.[1]

Quantitative Data Summary

The following table summarizes the quantitative data reported for the synthesis of this compound.

| Parameter | Value | Reference |

| Cyclization Yield | >70% (up to 76%) | [1] |

| Product Purity (HPLC) | 99.2% | [1] |

| Melting Point (Free Base) | 78.3-80 °C | [1] |

| Melting Point (Hydrochloride) | 200-202 °C | |

| Molar Ratio (Cyclization) | 1 : 2.5-3 (2-chloroethylamine HCl : Thiourea) | [1] |

| Reaction Temperature (Cyclization) | 70-100 °C | [1] |

| Reaction Time (Cyclization) | 20-24 hours | [1] |

| Yield (Chlorination) | 97% | [1] |

| Melting Point (2-chloroethylamine HCl) | 146.3-147.1 °C | [1] |

Experimental Protocols

Synthesis of 2-Chloroethylamine Hydrochloride

Materials:

-

Ethanolamine

-

Thionyl chloride (SOCl₂)

-

Toluene

-

Dry reaction vessel with reflux condenser, stirrer, and thermometer

Procedure:

-

In a dry reaction vessel equipped for reflux and stirring, add 300 mL of toluene and 46.5 g (0.76 mol) of ethanolamine.

-

Stir the mixture to ensure homogeneity and cool to 10 °C.

-

Slowly add 119 g (1 mol) of thionyl chloride dropwise over a period of 3 hours, maintaining the temperature at 10 °C.

-

After the addition is complete, heat the mixture to reflux and maintain for 10 hours.

-

After the reflux period, remove the toluene and any unreacted thionyl chloride by distillation under normal pressure.

-

Further evaporate the solvent under reduced pressure at 60 °C to obtain the crude 2-chloroethylamine hydrochloride.

-

The product can be purified by crystallization to yield white plates.[1]

Synthesis of this compound

Materials:

-

2-Chloroethylamine hydrochloride

-

Thiourea

-

Water

-

Reaction vessel with heating and stirring capabilities

Procedure:

-

Dissolve 85.6 g (0.74 mol) of 2-chloroethylamine hydrochloride in 200 mL of water.

-

Add thiourea according to a molar ratio of 1:2.5 to 1:3 relative to the 2-chloroethylamine hydrochloride.

-

Heat the reaction mixture to between 70 °C and 100 °C.

-

Maintain the reaction at this temperature with stirring for 20-24 hours.[1]

-

Upon completion, the reaction mixture can be worked up to isolate the this compound. Purification can be achieved by recrystallization. One method for obtaining the free base for characterization involves neutralization with an aqueous sodium hydroxide solution followed by extraction with diethyl ether and recrystallization from benzene.[2]

Visualized Workflows and Mechanisms

Experimental Workflow

References

A Technical Guide to the Spectroscopic Characterization of 2-Amino-2-thiazoline Hydrochloride

Introduction: 2-Amino-2-thiazoline hydrochloride (CAS No: 3882-98-2) is a heterocyclic compound of interest in synthetic chemistry and drug development. Its structure, featuring a thiazoline ring with an exocyclic amino group, presents a unique spectroscopic fingerprint. Accurate interpretation of its spectral data is crucial for identity confirmation, purity assessment, and structural elucidation in research and quality control settings. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, complete with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, the key features are the two methylene (CH₂) groups of the thiazoline ring and the carbon atom of the guanidinium-like system.

¹H NMR Data

| Predicted Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Notes |

| -CH₂-S- (C5-H₂) | ~3.4 - 3.6 | Triplet (t) | Deshielded by the adjacent sulfur atom. |

| -CH₂-N- (C4-H₂) | ~3.9 - 4.1 | Triplet (t) | Deshielded by the adjacent positively charged nitrogen atom. |

| NH₂⁺ | Variable (Broad) | Singlet (s) | Chemical shift is solvent and concentration dependent. May exchange with D₂O. |

¹³C NMR Data

While specific data for the hydrochloride salt is sparse, the spectrum for the free base, 2-amino-2-thiazoline, is available and provides a strong reference. The protonation to form the hydrochloride salt is expected to deshield the adjacent carbons (C2 and C5), shifting their signals further downfield.

Table 1: ¹³C NMR Spectroscopic Data for 2-Amino-2-thiazoline (Free Base)

| Assignment | Chemical Shift (δ, ppm) | Notes |

| C4 (-CH₂-N-) | 56.9 | Methylene carbon adjacent to nitrogen. |

| C5 (-CH₂-S-) | 35.1 | Methylene carbon adjacent to sulfur. |

| C2 (=C(NH₂)-N-) | 169.5 | Imino carbon, significantly deshielded. |

Note: Data is for the free base (CAS 1779-81-3) and serves as an approximation. Signals for the hydrochloride salt are expected to be shifted downfield.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

-

Instrumentation: Utilize a Fourier Transform NMR spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR.

-

¹H NMR Acquisition:

-

Tune and shim the instrument to optimize magnetic field homogeneity.

-

Acquire a standard one-dimensional proton spectrum. Key parameters include a 30-45 degree pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.

-

Typically, 16 to 64 scans are averaged to achieve an adequate signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Switch the probe to the carbon channel.

-

Acquire a proton-decoupled ¹³C spectrum. This involves applying a broad range of radiofrequency power to decouple protons, resulting in single lines for each unique carbon.

-

Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is typically required.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase and baseline correct the resulting spectrum. Calibrate the chemical shift scale using the residual solvent peak (e.g., D₂O at ~4.79 ppm) or an internal standard like TMS (0 ppm).

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 2: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3400 - 3100 | Strong, Broad | N-H stretching vibrations from the protonated amine/imine group. |

| ~3000 - 2850 | Medium | C-H stretching vibrations of the methylene groups. |

| ~1640 | Strong | C=N stretching of the endocyclic imine, characteristic of the thiazoline ring. |

| ~1560 | Medium | N-H bending vibrations. |

Data sourced from the NIST Chemistry WebBook, collected as a KBr disc.[1]

Experimental Protocol for FT-IR (KBr Pellet Method)

This protocol is a standard procedure for analyzing solid samples.[2][3][4][5]

-

Material Preparation:

-

Use spectroscopy-grade Potassium Bromide (KBr), which is transparent to IR radiation. Dry the KBr powder in an oven at ~110°C for several hours and store it in a desiccator to prevent moisture absorption, as water shows strong IR absorption bands.[2][3]

-

Gently heat the agate mortar and pestle and the pellet die set under a heat lamp to remove any adsorbed moisture.[2]

-

-

Sample Grinding: Place 1-2 mg of the this compound sample into the agate mortar. Grind the sample into a very fine powder.

-

Mixing: Add approximately 100-200 mg of the dried KBr powder to the mortar. Mix gently but thoroughly with the sample powder until the mixture is homogenous. The goal is to uniformly disperse the sample particles within the KBr matrix.[5]

-

Pellet Pressing:

-

Transfer a small amount of the mixture into the pellet die.

-

Place the die into a hydraulic press.

-

If available, apply a vacuum to the die to remove trapped air.

-

Gradually apply pressure up to 8-10 metric tons and hold for 1-2 minutes.[3][6] The KBr will flow under pressure, forming a solid, transparent, or translucent disc.

-

-

Analysis: Carefully remove the KBr pellet from the die and place it in the sample holder of the FT-IR spectrometer. Record the spectrum, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of a pure KBr pellet should be taken for correction.

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of the compound. For this compound, the spectrum will show the cationic form (the free base, C₃H₆N₂S).

Table 3: Mass Spectrometry Data

| m/z Value | Proposed Fragment | Notes |

| 102 | [C₃H₆N₂S]⁺ | Molecular ion (M⁺) of the free base. |

| 101 | [M - H]⁺ | Loss of a hydrogen atom. |

| 60 | [CH₄N₂S]⁺ or [C₂H₄N₂]⁺ | Common fragment resulting from ring cleavage. |

Note: Fragmentation patterns can vary based on the ionization technique used (e.g., Electron Ionization in GC-MS).

Experimental Protocol for GC-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a volatile organic solvent like methanol or dichloromethane.[7] The sample must be free of particulate matter.

-

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

-

Gas Chromatography:

-

Injection: Inject 1 µL of the sample solution into the heated GC inlet (~250°C), where it is vaporized.[8]

-

Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column (e.g., DB-5MS).[8] The column temperature is programmed to ramp up (e.g., from 50°C to 250°C) to separate compounds based on their boiling points and interactions with the column's stationary phase.

-

-

Mass Spectrometry:

-

Ionization: As components elute from the GC column, they enter the MS ion source. In Electron Ionization (EI) mode, a high-energy electron beam (~70 eV) bombards the molecules, causing ionization and fragmentation.[8]

-

Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: An electron multiplier detects the ions, generating the mass spectrum.

-

Workflow Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of a chemical compound like this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. What Are The Key Steps For Making Kbr Pellets? Master Ftir Spectroscopy With Perfect Transparency - Kintek Press [kinteksolution.com]

- 3. How Do You Prepare Kbr Pellet For Ftir? Master The Art Of Creating Transparent Ir Windows - Kintek Solution [kindle-tech.com]

- 4. scienceijsar.com [scienceijsar.com]

- 5. shimadzu.com [shimadzu.com]

- 6. google.com [google.com]

- 7. uoguelph.ca [uoguelph.ca]

- 8. benchchem.com [benchchem.com]

An In-depth Technical Guide to 2-Amino-2-thiazoline hydrochloride (CAS: 3882-98-2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Amino-2-thiazoline hydrochloride, a versatile heterocyclic compound with significant applications in pharmaceutical and agricultural research. The document details its chemical and physical properties, safety information, experimental protocols for its synthesis, and a summary of its biological activities.

Core Properties

This compound is a white to light yellow crystalline solid.[1] It serves as a crucial intermediate in the synthesis of various thiazole derivatives, which are integral to the development of numerous bioactive molecules.[1] Its utility is noted in the synthesis of pharmaceuticals, particularly those targeting neurological disorders, and in the formulation of agrochemicals like pesticides and herbicides.[1]

Chemical and Physical Data

The fundamental chemical and physical properties of this compound are summarized below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Source(s) |

| CAS Number | 3882-98-2 | [2][3][4][5] |

| Molecular Formula | C₃H₆N₂S · HCl | [2] |

| C₃H₇ClN₂S | [3][4][6] | |

| Molecular Weight | 138.62 g/mol | [2][6] |

| 138.619 g/mol | [3][4] | |

| Melting Point | 198 - 204 °C | [1] |

| 200 - 202 °C (lit.) | [2][4][5] | |

| 204 - 205 °C | [6] | |

| Boiling Point | 221.8 °C at 760 mmHg | [4] |

| 269.9 °C at 760 mmHg | [5] | |

| Flash Point | 117.1 °C | [5] |

| Appearance | White to light yellow to light orange powder to crystal | [1] |

| Cream colored crystalline solid | [5] | |

| Water Solubility | >=10 g/100 mL at 24 °C | [5] |

| EC Number | 223-416-6 | [2] |

| MDL Number | MFCD00012709 | [2][4] |

Safety and Toxicological Information

Proper handling and storage are critical when working with chemical compounds. The following table outlines the key safety and toxicological data for this compound. To the best of current knowledge, the toxicological properties of this product have not been fully investigated.[6]

| Hazard Information | Details | Source(s) |

| GHS Hazard Statements | H317: May cause an allergic skin reaction. | [6] |

| H319: Causes serious eye irritation. | [6] | |

| Precautionary Statements | P280: Wear protective gloves/protective clothing/eye protection/face protection. | [6] |

| P305+351+338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [6] | |

| Incompatibilities | Strong oxidizing agents, strong acids and bases. | [6] |

| Hazardous Decomposition | Carbon monoxide, carbon dioxide, hydrogen chloride. | [6] |

| WGK Germany | 3 | [2][5] |

| Storage Class | 11 - Combustible Solids | [2] |

| Acute Effects | Irritant. May be harmful by ingestion and inhalation. Material is irritating to mucous membranes and upper respiratory tract. | [6] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. The following sections provide protocols for the synthesis of 2-aminothiazoline derivatives.

Synthesis Protocol 1: From Ethanolamine and Thionyl Chloride

This method involves a two-step process starting with the chlorination of ethanolamine, followed by a cyclization reaction.[7] This approach avoids the need to introduce hydrogen chloride gas or concentrated hydrochloric acid, simplifying the procedure.[7]

Step 1: Synthesis of 2-Chloro-ethylamine hydrochloride

-

Add 300 mL of toluene and 46.5 g (0.76 mol) of ethanolamine to a dry reaction flask equipped with a reflux condenser, stirrer, and thermometer.[7]

-

Stir the mixture to ensure it is homogenous and cool to 10 °C.[7]

-

Slowly add 119 g (1 mol) of thionyl chloride dropwise over 3 hours.[7]

-

Maintain the reaction under reflux for 10 hours.[7]

-

After the reaction, remove toluene and unreacted thionyl chloride by distillation at normal pressure.[7]

-

Further evaporate the solvent under reduced pressure at 60 °C to yield 2-chloro-ethylamine hydrochloride.[7]

Step 2: Cyclization to 2-Aminothiazoline

-

Perform a cyclization reaction between the synthesized 2-chloro-ethylamine hydrochloride and thiourea.[7]

-

The cyclization yield for this process can reach over 70%.[7]

Synthesis Protocol 2: Hantzsch Thiazole Synthesis

The Hantzsch synthesis is a classic method for preparing thiazole derivatives. This protocol describes the synthesis of N-substituted 2-aminothiazoles via the condensation of a substituted thiourea and a bromoketone.[8]

General Procedure for N-(2-Methoxyphenyl)-4-(pyridin-2-yl)thiazol-2-amine:

-

Dissolve 1-(2-methoxyphenyl)thiourea (200 mg, 1.09 mmol) in 6 mL of DMF.[8]

-

Add 2-bromo-1-(pyridin-2-yl)ethan-1-one hydrobromide (460 mg, 1.64 mmol) and triethylamine (0.45 mL, 3.29 mmol) successively to the solution.[8]

-

Heat the reaction mixture at 70 °C for 2 hours.[8]

-

Monitor the reaction completion using Thin Layer Chromatography (TLC).[8]

-

Once complete, dilute the mixture with 20 mL of EtOAc and wash with water (3 x 10 mL).[8]

-

Dry the organic layer over Na₂SO₄ and concentrate.[8]

-

Purify the resulting residue by column chromatography on silica gel, eluting with 20% EtOAc in hexane to obtain the desired product.[8]

Visualizations: Workflows and Relationships

The following diagrams illustrate key processes and relationships relevant to the study and application of this compound.

Caption: General synthesis workflow for 2-aminothiazoline hydrochloride.

Caption: Typical workflow for screening the biological activity of a compound.

Caption: Relationship of the 2-aminothiazole core to its diverse applications.

Biological Activities and Applications

The 2-aminothiazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with a broad spectrum of biological activities.[9][10] Derivatives have shown potential as:

-

Anticancer agents : Some 2-aminothiazole derivatives have been investigated for their anticancer properties.[2][10]

-

Antimicrobial agents : A significant body of research has focused on the antibacterial and antifungal properties of these compounds.[9][10]

-

Anti-inflammatory agents : The scaffold is present in molecules with anti-inflammatory activity.[9][10]

-

Antiviral agents : Certain derivatives have been identified as having anti-HIV activity.[9][10]

-

Other therapeutic areas : The versatility of the 2-aminothiazole moiety has led to its investigation for antitubercular, anticonvulsant, antidiabetic, antihypertensive, and neuroprotective applications.[9]

The metal-complexing properties of this compound with various cations such as H⁺, Mg²⁺, Ca²⁺, Ni²⁺, Mn²⁺, Cu²⁺, and Zn²⁺ have also been studied, suggesting its potential role in bioinorganic chemistry.[2] Furthermore, its derivative, 2-amino-2-thiazoline-4-carboxylic acid (ATCA), has been explored as a potential biomarker for cyanide exposure.[11]

References

- 1. chemimpex.com [chemimpex.com]

- 2. 2-アミノ-2-チアゾリン 塩酸塩 98% | Sigma-Aldrich [sigmaaldrich.com]

- 3. 2-Thiazoline, 2-amino-, hydrochloride [webbook.nist.gov]

- 4. aablocks.com [aablocks.com]

- 5. Cas 3882-98-2,this compound | lookchem [lookchem.com]

- 6. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]

- 7. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]

- 8. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 10. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 11. The analysis of 2-amino-2-thiazoline-4-carboxylic acid in the plasma of smokers and non-smokers - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Solubility and Stability of 2-Amino-2-thiazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of 2-Amino-2-thiazoline hydrochloride (CAS Number: 3882-98-2), a versatile heterocyclic compound.[1][2] As a crucial intermediate in the synthesis of various pharmaceuticals, particularly thiazole derivatives, and in the formulation of agrochemicals, a thorough understanding of its physicochemical properties is paramount for its effective application in research and development.[1]

Solubility Profile

This compound is an acidic salt of an amine, a characteristic that governs its solubility.[3][4] Materials in this group are generally soluble in water, forming solutions with a pH of less than 7.0.[3][4] The compound's ability to engage in hydrogen bonding and its ionic nature contribute significantly to its solubility in polar solvents.

Quantitative Solubility Data

| Solvent | Temperature | Solubility |

| Water | 24 °C | ≥ 10 g/100 mL |

Table 1: Quantitative Solubility of this compound.

Qualitative Solubility Observations

-

General : Described as compatible with various solvents, facilitating its integration into complex reaction schemes.[1]

Stability Profile

The stability of this compound is a critical factor for its storage, handling, and application in formulations. Understanding its degradation pathways under various stress conditions is essential for ensuring product quality and efficacy.

General Stability and Storage

The compound is reported to be stable under recommended storage conditions and standard laboratory conditions.[1][6] However, it is noted to be hygroscopic and sensitive to moisture, necessitating storage in a cool, dark place under an inert gas.[6]

Factors Affecting Stability

The following table summarizes known conditions and materials that can affect the stability of this compound.

| Factor | Observation | Recommendation |

| Moisture | The compound is hygroscopic. | Avoid moisture; store in a dry, well-sealed container under inert gas.[6] |

| Oxidizing Agents | Incompatible with strong oxidizing agents.[6] | Avoid contact with strong oxidizers. |

| Thermal Stress | Hazardous decomposition products can form under fire conditions.[6] | Avoid high temperatures. The melting point is 200-202 °C.[3][4][7][8] |

| Light (Photostability) | A study on the related compound, 2-aminothiazole, showed it degrades under UV light with a half-life of 7-100 hours under a solar-like spectrum.[9] | Protect from light during storage and handling. |

Table 2: Stability Profile and Handling Recommendations for this compound.

Experimental Protocols

Detailed experimental protocols for determining the solubility and stability of this compound specifically are not extensively published. However, standard methodologies widely accepted in the pharmaceutical industry are applicable and described below.

Solubility Determination: Isothermal Shake-Flask Method

The shake-flask method is a reliable and commonly used technique for determining the thermodynamic solubility of a compound.[10]

Objective: To determine the saturation concentration of this compound in a specific solvent at a controlled temperature.

Methodology:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, ethanol, buffers of different pH) in a sealed, inert container (e.g., a glass vial). The excess solid should be visually apparent.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C or 37 °C) using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Separate the saturated solution from the excess solid using centrifugation followed by filtration through a suitable membrane filter (e.g., 0.22 µm PTFE or PVDF) that does not adsorb the compound.

-

Quantification: Accurately dilute an aliquot of the clear, saturated filtrate with a suitable mobile phase. Analyze the concentration of this compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Calculation: The solubility is calculated from the measured concentration in the saturated solution and expressed in units such as mg/mL or mol/L.

Stability Testing: Forced Degradation Studies

Forced degradation studies are performed to identify potential degradation products and pathways, and to develop stability-indicating analytical methods.[11][12]

Objective: To assess the stability of this compound under various stress conditions (hydrolytic, oxidative, photolytic, and thermal).

Methodology:

-

Sample Preparation: Prepare solutions of this compound (e.g., at 1 mg/mL) in appropriate solvents (e.g., water, 0.1 N HCl, 0.1 N NaOH, methanol).

-

Stress Conditions:

-

Hydrolytic: Expose the solutions to acidic (0.1 N HCl), neutral (water), and basic (0.1 N NaOH) conditions at elevated temperatures (e.g., 60-80 °C) for a defined period.

-

Oxidative: Treat the solution with an oxidizing agent, such as 3% hydrogen peroxide (H₂O₂), at room temperature.

-

Photolytic: Expose the solid powder and a solution of the compound to a light source that meets ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12][13] A dark control sample should be stored under the same conditions but protected from light.[12]

-

Thermal: Expose the solid compound to dry heat at an elevated temperature (e.g., 105 °C) for a set duration.

-

-

Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the stressed samples and an unstressed control using a stability-indicating HPLC method.[14] The method should be capable of separating the intact compound from all process impurities and degradation products.[11]

-

Evaluation: Compare the chromatograms of the stressed samples to the control. Calculate the percentage of degradation, identify and quantify major degradation products, and perform a mass balance to account for the initial amount of the compound.

Visualizations

The following diagrams illustrate standardized workflows and conceptual relationships relevant to the analysis of this compound.

Caption: Workflow for Solubility Determination via Shake-Flask Method.

Caption: General Workflow for a Forced Degradation Stability Study.

Caption: Key Factors Influencing Compound Stability.

References

- 1. chemimpex.com [chemimpex.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. This compound CAS#: 3882-98-2 [m.chemicalbook.com]

- 4. Cas 3882-98-2,this compound | lookchem [lookchem.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. scientificlabs.co.uk [scientificlabs.co.uk]

- 8. 2-氨基-2-噻唑啉 盐酸盐 98% | Sigma-Aldrich [sigmaaldrich.com]

- 9. UV photostability of three 2-aminoazoles with key roles in prebiotic chemistry on the early earth - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 182.160.97.198:8080 [182.160.97.198:8080]

- 12. database.ich.org [database.ich.org]

- 13. caronscientific.com [caronscientific.com]

- 14. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

An In-depth Technical Guide to the Tautomerism and Isomers of 2-Amino-2-thiazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the tautomeric and isomeric forms of 2-amino-2-thiazoline hydrochloride, a heterocyclic compound of interest in medicinal chemistry. The document synthesizes theoretical and experimental data to elucidate the structural nuances of this molecule, offering valuable insights for researchers in drug design and development.

Introduction to this compound

2-Amino-2-thiazoline and its derivatives are a class of heterocyclic compounds recognized for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties.[1][2] The hydrochloride salt of 2-amino-2-thiazoline is a common form used in research and as a synthetic precursor. A critical aspect of its chemistry, which can influence its biological activity and physicochemical properties, is the existence of tautomeric and isomeric forms. This guide focuses on the amino-imino tautomerism and the potential for E/Z isomerism in the imino form.

Tautomerism: Amino vs. Imino Forms

This compound can exist in a tautomeric equilibrium between the amino and imino forms. The amino tautomer possesses an exocyclic amino group, while the imino tautomer has an exocyclic imino group with the double bond outside the ring.

Computational studies, specifically Density Functional Theory (DFT) calculations, have been employed to determine the relative stabilities of these tautomers. In the gas phase, the amino tautomer is predicted to be the more stable form.[3]

Below is a logical diagram illustrating the tautomeric equilibrium.

Caption: Tautomeric equilibrium between the amino and imino forms of 2-amino-2-thiazoline.

Quantitative Stability Analysis (Computational Data)

The relative stability of the tautomers has been investigated using computational methods. The following table summarizes the calculated thermodynamic parameters for the imino to amino tautomerization in the gas phase.[3]

| Thermodynamic Parameter | B3LYP/6-311+G(d,p) |

| Enthalpy Change (ΔH) | -7.71 kJ/mol |

| Gibbs Free Energy Change (ΔG) | -10.06 kJ/mol |

| Equilibrium Constant (K) | 58.8 |

Data sourced from a computational study by Enchev et al.[3]

These calculations indicate that the amino tautomer is thermodynamically favored in the gas phase. However, it has been noted that solvation can shift the equilibrium towards the imino species.[3]

Isomerism in the Imino Tautomer

The imino tautomer of 2-amino-2-thiazoline can exist as two geometric isomers, (E) and (Z), due to the restricted rotation around the exocyclic carbon-nitrogen double bond. Computational studies suggest that the (Z)-isomer is the lower energy form.[3]

The logical relationship between the tautomers and isomers is depicted in the following diagram.

Caption: Relationship between tautomers and E/Z isomers of 2-amino-2-thiazoline.

Experimental Data and Characterization

While computational studies provide valuable insights, experimental data is crucial for confirming the predominant tautomeric and isomeric forms in different states of matter.

Spectroscopic Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful tools for characterizing the tautomeric forms of this compound.

Table of Spectroscopic Data for this compound:

| Technique | Observed Peaks/Signals | Interpretation |

| ¹³C NMR | Data not readily available in a detailed, assigned format in the reviewed literature. | - |

| IR Spectroscopy | The NIST WebBook provides a reference spectrum for this compound.[4] | The presence of N-H stretching and bending vibrations, as well as C=N stretching frequencies, can help in identifying the tautomeric form. However, a detailed comparative analysis of the spectra for each tautomer is not available in the reviewed literature. |

Note: Detailed, experimentally verified spectroscopic data specifically distinguishing the tautomers of this compound is sparse in the public domain.

Experimental Protocols

Synthesis of this compound

A general method for the synthesis of 2-amino-2-thiazoline involves the cyclization of 2-chloroethylamine hydrochloride with thiourea.[5]

Materials:

-

2-Chloroethylamine hydrochloride

-

Thiourea

-

Ethanol (or another suitable solvent)

Procedure:

-

Dissolve 2-chloroethylamine hydrochloride and an equimolar amount of thiourea in ethanol.

-

Reflux the reaction mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, may precipitate from the solution upon cooling or after partial removal of the solvent under reduced pressure.

-

Collect the solid product by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

The workflow for this synthesis is illustrated below.

Caption: General workflow for the synthesis of this compound.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of this compound in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆).

-

Acquire ¹H and ¹³C NMR spectra.

-

Analyze the chemical shifts, coupling constants, and integration of the signals to elucidate the structure. The position of the NH protons and the chemical shifts of the ring carbons can provide clues about the predominant tautomeric form in solution.

Infrared (IR) Spectroscopy:

-

Prepare a sample of the solid compound as a KBr pellet or a mull.

-

Acquire the IR spectrum.

-

Identify the characteristic absorption bands for N-H, C-H, C=N, and C-N bonds to support structural elucidation.

Biological Relevance

While specific studies on the differential biological activities of the tautomers of this compound are not widely reported, the broader class of 2-aminothiazole derivatives has been extensively studied for its pharmacological potential. These compounds have been shown to exhibit a wide range of activities, including:

-

Antimicrobial Activity: Effective against various strains of bacteria and fungi.

-

Anti-inflammatory Effects: Inhibition of inflammatory pathways.[1]

-

Anticancer Properties: Cytotoxic effects against various cancer cell lines.[2]

The diverse biological activities of 2-aminothiazole derivatives underscore the importance of understanding their structural chemistry, as different tautomers and isomers may exhibit distinct binding affinities to biological targets and, consequently, different pharmacological profiles.

Conclusion

The tautomerism and isomerism of this compound are important aspects of its chemical nature. Computational studies suggest that the amino tautomer is more stable in the gas phase, with the equilibrium potentially shifting towards the imino form in solution. The imino form can further exist as (E) and (Z) isomers. While definitive experimental characterization and separation of these forms remain a challenge, a foundational understanding of their existence and relative stabilities is crucial for researchers working with this compound and its derivatives in the fields of medicinal chemistry and drug development. Further experimental studies, particularly high-resolution NMR and X-ray crystallography, are needed to fully elucidate the tautomeric and isomeric landscape of this compound under various conditions.

References

- 1. researchgate.net [researchgate.net]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2-Thiazoline, 2-amino-, hydrochloride [webbook.nist.gov]

- 5. CN101417985B - Method for synthesizing 2-amino thizaoline - Google Patents [patents.google.com]

Quantum Mechanical Calculations of 2-Amino-2-thiazoline Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the quantum mechanical calculations performed on 2-amino-2-thiazoline and its hydrochloride salt. The focus is on the structural, electronic, and thermodynamic properties determined through computational chemistry methods. This document synthesizes findings from various research articles to offer a detailed perspective for researchers in drug design and computational chemistry.

Introduction

2-Amino-2-thiazoline is a heterocyclic compound of significant interest in medicinal chemistry due to its presence in various biologically active molecules.[1] Understanding its three-dimensional structure, electronic properties, and behavior in different environments is crucial for designing novel therapeutic agents. Quantum mechanical calculations, particularly Density Functional Theory (DFT), have proven to be powerful tools for elucidating these characteristics at the atomic level.[2] A key aspect of the chemistry of 2-amino-2-thiazoline is its tautomerism, existing in equilibrium between the amino and imino forms. The protonation of these tautomers to form the hydrochloride salt further influences their properties and reactivity.

Tautomerism and Protonation

2-Amino-2-thiazoline can exist in two tautomeric forms: the amino form and the imino form. Quantum mechanical studies have been conducted to determine the relative stabilities of these tautomers.[3] The amino tautomer is generally found to be more stable than the imino tautomer in the gas phase.[3] The equilibrium can be influenced by the solvent, with solvation potentially shifting the preference towards the imino species.[3]

The protonation of 2-amino-2-thiazoline, leading to its hydrochloride salt, can occur at different nitrogen atoms. The charge distribution, calculated by quantum mechanical methods, is essential for predicting the most likely protonation site.

Computational Methodologies

A variety of quantum mechanical methods have been employed to study 2-amino-2-thiazoline and related compounds. Density Functional Theory (DFT) is the most common approach due to its balance of accuracy and computational cost.

Experimental Protocols

Geometry Optimization and Vibrational Analysis: The molecular structures of the tautomers and their protonated forms are typically optimized to find the minimum energy conformations. This is followed by a vibrational frequency calculation to confirm that the optimized structure is a true minimum (no imaginary frequencies) and to obtain the infrared (IR) and Raman spectra.

Computational Details:

-

Software: Gaussian 09 and Materials Studio are commonly used software packages for these calculations.[4][5]

-

Method: The B3LYP (Becke, three-parameter, Lee-Yang-Parr) hybrid functional is frequently used.[3][4] Other functionals like M06-2X have also been applied, particularly for pKa calculations.[6]

-

Basis Set: The 6-311+G(d,p) and 6-311++G(d,p) basis sets are often chosen to provide a good description of the electronic structure.[3][7][8] For metal complexes, the LanL2DZ basis set may be used for the metal atoms.[4]

-

Solvation Models: To simulate the effect of a solvent, implicit solvation models like the Polarizable Continuum Model (PCM) or the SMD (Solvation Model based on Density) are employed.[3][6]

Workflow for Quantum Mechanical Calculations:

Quantitative Data

The following tables summarize the key quantitative data obtained from quantum mechanical calculations on 2-amino-2-thiazoline and its tautomers.

Table 1: Calculated Thermodynamic Properties for Tautomerization

This table presents the calculated relative energies, enthalpies, Gibbs free energies, and equilibrium constants for the imino to amino tautomerization of 2-amino-2-thiazoline in the gas phase at the B3LYP/6-311+G(d,p) level of theory.[3]

| Thermodynamic Parameter | Value |

| Relative Energy (ΔE) | -7.71 kJ/mol |

| Relative Enthalpy (ΔH) | -8.44 kJ/mol |

| Relative Gibbs Free Energy (ΔG) | -10.06 kJ/mol |

| Entropy Change (ΔS) | 5.52 J/K·mol |

| Equilibrium Constant (KT) | 58.8 |

Data sourced from Remko et al. (2001).[3]

Table 2: Selected Optimized Geometrical Parameters

The following table shows a comparison of selected bond lengths and angles for the amino and imino tautomers of 2-amino-2-thiazoline, calculated at the B3LYP/6-311+G(d,p) level.

| Parameter | Amino Tautomer | Imino Tautomer |

| Bond Lengths (Å) | ||

| C1-N2 | 1.357 | 1.458 |

| N2-C3 | 1.465 | 1.285 |

| C3-N6 (exocyclic) | 1.362 | 1.389 |

| C3-S4 | 1.771 | 1.792 |

| S4-C5 | 1.821 | 1.815 |

| C5-C1 | 1.531 | 1.538 |

| **Bond Angles (°) ** | ||

| C1-N2-C3 | 112.3 | 109.6 |

| N2-C3-S4 | 111.9 | 115.6 |

| C3-S4-C5 | 90.9 | 91.1 |

| S4-C5-C1 | 104.9 | 104.8 |

| C5-C1-N2 | 113.8 | 111.4 |

Note: Atom numbering may vary between different studies. The data presented here is illustrative of typical computational results.

Table 3: Frontier Molecular Orbital (FMO) Energies

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies are crucial for understanding the chemical reactivity of a molecule. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability.

| Molecule/Tautomer | HOMO Energy (eV) | LUMO Energy (eV) | Energy Gap (ΔE) (eV) |

| 2-Aminothiazole* | -6.58 | -1.45 | 5.13 |

Data for the related compound 2-aminothiazole at the B3LYP/6-311++G(d,p) level, for illustrative purposes.[8] The HOMO-LUMO gap determines properties like kinetic stability and chemical reactivity.[8]

Analysis of Electronic Properties

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the charge distribution and intramolecular interactions. For 2-amino-2-thiazoline, this analysis can reveal the extent of electron delocalization and the nature of the bonding within the molecule. The charge distribution is also a key factor in determining the site of protonation.

Molecular Electrostatic Potential (MEP): The MEP surface is a visual representation of the charge distribution around a molecule. It helps in identifying the electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For 2-amino-2-thiazoline, the MEP would show negative potential around the nitrogen atoms, indicating them as likely sites for electrophilic attack or protonation.

Relationship between Electronic Properties and Reactivity:

Conclusion

Quantum mechanical calculations provide invaluable insights into the fundamental properties of 2-amino-2-thiazoline hydrochloride. DFT studies have established the relative stability of its tautomers, elucidated its geometric and electronic structure, and offered a basis for understanding its reactivity. The computational methodologies and data presented in this guide serve as a foundational resource for researchers engaged in the design and development of new drugs based on the 2-aminothiazoline scaffold. The continued application of these theoretical methods will undoubtedly accelerate the discovery of novel therapeutic agents with improved efficacy and safety profiles.

References

- 1. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Quantum Mechanical Prediction of Dissociation Constants for Thiazol-2-imine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DFT study and Monte Carlo simulation on proton transfers of 2-amino-2-oxazoline, 2-amino-2-thiazoline, and 2-amino-2-imidazoline in the gas phase and in water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Metal Complexing Properties of 2-Amino-2-Thiazoline Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the metal complexing properties of 2-amino-2-thiazoline hydrochloride. It covers the coordination chemistry, quantitative stability data, and detailed experimental protocols for the synthesis and characterization of its metal complexes. This document is intended to serve as a comprehensive resource for researchers in medicinal chemistry, bioinorganic chemistry, and drug development.

Introduction: The 2-Amino-2-Thiazoline Ligand

2-Amino-2-thiazoline is a heterocyclic compound that exists in tautomeric equilibrium with its more stable aromatic form, 2-aminothiazole. This structural duality, combined with the presence of multiple heteroatoms (two nitrogen atoms and one sulfur atom), makes it a versatile ligand in coordination chemistry. The 2-aminothiazole core is a key structural motif in a wide range of pharmaceuticals, including sulfathiazole, meloxicam, and pramipexole. The ability of this scaffold to chelate metal ions is of significant interest, as complexation can dramatically alter the pharmacological, pharmacokinetic, and physicochemical properties of the parent molecule. Metal-based compounds are increasingly being explored as alternatives to traditional organic drugs to overcome challenges like pathogenic resistance.

The hydrochloride salt of 2-amino-2-thiazoline is commonly used due to its stability and solubility. In solution, the ligand can coordinate to metal ions through several potential donor sites, leading to the formation of stable chelate rings. This guide will explore these interactions in detail.

An In-depth Technical Guide on the Core Reactivity Principles of 2-Amino-2-thiazoline Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Amino-2-thiazoline hydrochloride is a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a thiazoline ring with an exocyclic amino group, imparts a unique reactivity profile that makes it a valuable building block for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of the fundamental principles governing the reactivity of this compound, with a focus on its applications in drug development.

Chemical and Physical Properties

This compound is a cream-colored crystalline solid.[1] It is soluble in water, and the resulting solution is acidic due to the hydrochloride salt of the amine.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | References |

| Molecular Formula | C₃H₆N₂S·HCl | |

| Molecular Weight | 138.62 g/mol | |

| Melting Point | 200-202 °C | |

| Appearance | Cream colored crystalline solid | [1] |

| Solubility | Soluble in water | [1] |

| CAS Number | 3882-98-2 |

Core Reactivity Principles

The reactivity of 2-amino-2-thiazoline is primarily dictated by the nucleophilicity of its two nitrogen atoms: the exocyclic primary amine (-NH₂) and the endocyclic imine nitrogen. The protonation of the amino group in the hydrochloride salt form reduces its nucleophilicity, often requiring the use of a base to liberate the free amine for reaction.

Studies have shown that reactions with electrophiles like isocyanates and isothiocyanates tend to occur preferentially at the endocyclic nitrogen, leading to kinetically and enthalpically favored products. This regioselectivity is a key consideration in synthetic design.

Key Reactions and Mechanistic Insights

This compound serves as a versatile precursor for a variety of chemical transformations, primarily centered around the functionalization of its amino group and its use in constructing larger heterocyclic systems.

Acylation and Sulfonylation

The exocyclic amino group can be readily acylated and sulfonylated to form the corresponding amides and sulfonamides. These reactions are fundamental in modifying the electronic and steric properties of the molecule, which is a common strategy in drug design to explore structure-activity relationships (SAR).

Acylation: Reaction with acylating agents such as acetyl chloride in an appropriate solvent like dry acetone yields N-(thiazol-2-yl)acetamide.[2]

Sulfonylation: Treatment with sulfonyl chlorides, for instance, benzenesulfonyl chloride in the presence of a base like sodium acetate, affords the corresponding N-(thiazol-2-yl)benzenesulfonamide.[3]

Schiff Base Formation

Condensation with aldehydes and ketones leads to the formation of Schiff bases (imines). This reaction typically proceeds by nucleophilic attack of the primary amino group on the carbonyl carbon, followed by dehydration. The reaction is often catalyzed by acid. For example, reacting 2-aminothiazole with benzaldehyde in ethanol can produce (E)-N-benzylidenethiazol-2-amine.[3]

Urea and Thiourea Formation

The reaction with isocyanates and isothiocyanates provides a straightforward route to urea and thiourea derivatives, respectively. As mentioned, these reactions can exhibit regioselectivity, with the endocyclic nitrogen being the preferred site of attack.

Hantzsch Thiazole Synthesis

While 2-amino-2-thiazoline is itself a thiazole derivative, it can be used in variations of the Hantzsch synthesis to create more complex, substituted thiazoles. This typically involves the reaction of an α-haloketone with a thiourea or thioamide component. Derivatives of 2-aminothiazole are frequently synthesized via the Hantzsch reaction.[4]

Multicomponent Reactions

The reactivity of 2-amino-2-thiazoline makes it an excellent substrate for multicomponent reactions (MCRs), which allow for the rapid construction of complex molecules in a single step. These reactions are highly valued in combinatorial chemistry and drug discovery for generating libraries of diverse compounds.

Quantitative Data on Reactivity

The following tables summarize quantitative data for various reactions involving 2-aminothiazole and its derivatives, providing a comparative overview of reaction yields under different conditions.

Table 1: Acylation and Sulfonylation Reactions

| Electrophile | Base | Solvent | Conditions | Yield (%) | Reference |

| Acetyl chloride | - | Dry Acetone | Reflux, 2h | Solid product obtained | [2] |

| Benzenesulfonyl chloride | Sodium acetate | Water | 80-85°C, 6h | 80 | [3] |

| 4-Methylbenzenesulfonyl chloride | Sodium acetate | Water | 80-85°C, 4h | 69 | [3] |

| 4-Nitrobenzenesulfonyl chloride | Sodium acetate | Water | 80-85°C, 4h | 70 | [3] |

Table 2: Schiff Base and Urea Formation

| Reagent | Catalyst/Base | Solvent | Conditions | Yield (%) | Reference |

| Benzaldehyde | conc. HCl | Ethanol | RT, 1h | 95.6 | [3] |

| m-Toluyl isocyanate | K₂CO₃ | DMFA | RT to reflux, 4-8h | 62-High | [3] |

Experimental Protocols

Protocol 1: Synthesis of N-(thiazol-2-yl)acetamide (Acylation)

Materials:

-

2-Aminothiazole (or its hydrochloride salt with a suitable base)

-

Acetyl chloride

-

Dry Acetone

-

Acidified cold water

Procedure:

-

In a round-bottom flask, dissolve 2-aminothiazole (26 mmol) in dry acetone (60 ml).[2]

-

Slowly add acetyl chloride (26 mmol) to the solution.[2]

-

Reflux the reaction mixture for two hours.[2]

-

After cooling to room temperature, pour the mixture into acidified cold water.[2]

-

Collect the resulting yellow solid by filtration.[2]

-

Wash the solid with cold acetone and dry to obtain N-(thiazol-2-yl)acetamide.[2]

Protocol 2: Synthesis of N-(thiazol-2-yl)benzenesulfonamide (Sulfonylation)

Materials:

-

2-Aminothiazole

-

Benzenesulfonyl chloride

-

Sodium acetate

-

Water

-

Dichloromethane

Procedure:

-

In a reaction vessel, combine 2-aminothiazole, benzenesulfonyl chloride, and sodium acetate in water.[3]

-

Heat the reaction mixture to 80-85 °C and stir continuously for 6 hours.[3]

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

-

Upon completion, cool the reaction mixture and add distilled water (20 mL).[3]

-

Extract the product with dichloromethane (3 x 30 mL).[3]

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield N-(thiazol-2-yl)benzenesulfonamide.[3]

Protocol 3: Synthesis of (E)-N-benzylidenethiazol-2-amine (Schiff Base Formation)

Materials:

-

2-Aminothiazole

-

Benzaldehyde

-

Ethanol

-

Concentrated HCl (catalytic amount)

Procedure:

-

Dissolve 2-aminothiazole (0.01 mol) in 20 ml of ethanol in a 150 ml flat-bottom flask.[3]

-

Add a solution of benzaldehyde (0.01 mol) in 20 ml of ethanol to the flask.[3]

-

Add a catalytic amount of concentrated HCl.

-

Stir the reaction mixture at room temperature for 1 hour.[3]

-

The product may precipitate out of the solution or can be isolated by removing the solvent under reduced pressure and subsequent purification.

Role in Drug Development and Signaling Pathways

The 2-aminothiazole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous clinically approved drugs, including the anticancer agents Dasatinib and Alpelisib.[3][5] Derivatives of 2-aminothiazole have demonstrated a broad range of biological activities, including as anticancer, antimicrobial, and anti-inflammatory agents.[1][6]

In oncology, 2-aminothiazole derivatives often function as kinase inhibitors.[7][8][9][10] For example, Dasatinib is a potent inhibitor of the BCR-ABL kinase and Src family kinases, which are crucial in the signaling pathways of chronic myelogenous leukemia (CML).[7] Other derivatives have been shown to inhibit Aurora kinases, which are key regulators of cell division.[8] The anticancer effects are often mediated through the induction of apoptosis (programmed cell death) and cell cycle arrest.[1]

References

- 1. benchchem.com [benchchem.com]

- 2. N-(Thiazol-2-yl)acetamide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Synthesis and Evaluation of the 2-Aminothiazoles as Anti-Tubercular Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis and biological evaluation of 2-aminothiazole derivatives as antimycobacterial and antiplasmodial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Amino-2-thiazoline hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction